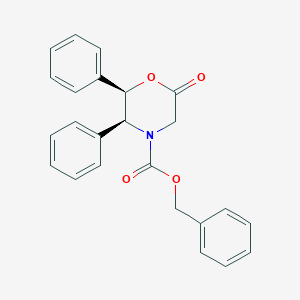

(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

Description

Properties

IUPAC Name |

benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-21-16-25(24(27)28-17-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(29-21)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECRUWTZAMPQOS-XZOQPEGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359677 | |

| Record name | Benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-54-9 | |

| Record name | Benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-(-)-N-Z-6-oxo-2,3-diphenylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic protocol for (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine, a chiral morpholine derivative. Morpholine and its analogues are significant structural motifs in numerous pharmaceutical agents and bioactive molecules. The stereospecific synthesis of such compounds is of paramount importance in drug discovery and development. This document outlines a multi-step synthesis leveraging established asymmetric methodologies, including the Sharpless Asymmetric Aminohydroxylation, to achieve the desired stereochemistry.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of the target molecule, this compound, suggests a pathway originating from cis-stilbene. The key disconnection breaks the morpholine ring to reveal a protected (1R,2S)-1,2-diphenyl-2-aminoethanol derivative. This intermediate can be synthesized enantioselectively from cis-stilbene via a Sharpless Asymmetric Aminohydroxylation reaction. The subsequent steps involve cyclization with an appropriate C2-building block and final N-protection to yield the target compound.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Asymmetric Aminohydroxylation of cis-Stilbene

The initial and stereochemistry-defining step is the Sharpless Asymmetric Aminohydroxylation of cis-stilbene to produce the corresponding vicinal amino alcohol.[1][2][3][4] This reaction utilizes an osmium catalyst in the presence of a chiral ligand to induce enantioselectivity.

Protocol:

-

To a stirred solution of cis-stilbene (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O, 1:1) at 0 °C, add the chiral ligand (e.g., (DHQ)₂-PHAL, 0.02 eq) and potassium osmate(VI) dihydrate (0.01 eq).

-

Add the nitrogen source, such as N-chlorocarbamate benzyl ester (CbzN(Na)Cl) (1.1 eq), portion-wise over 1 hour, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding sodium sulfite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol.

Step 2: Cyclization to form the Morpholine Ring

The resulting amino alcohol is then cyclized to form the core morpholine structure. This can be achieved by reacting with a two-carbon electrophile.[5]

Protocol:

-

Dissolve the (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol (1.0 eq) in a suitable solvent, such as DMF.

-

Add a base (e.g., potassium carbonate, 2.0 eq) to the solution.

-

Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product undergoes spontaneous or base-catalyzed intramolecular cyclization to form the lactam.

Step 3: Final Protection (if necessary)

If the N-Cbz group was not introduced during the aminohydroxylation step, it can be added at this stage.

Protocol:

-

Dissolve the synthesized morpholinone (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Add a base, such as triethylamine (1.5 eq).

-

Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Data Presentation

The following table summarizes expected quantitative data for the key reaction steps based on analogous transformations reported in the literature.

| Step | Reaction | Reactants | Product | Expected Yield (%) | Expected e.e. (%) |

| 1 | Sharpless Asymmetric Aminohydroxylation | cis-Stilbene, CbzN(Na)Cl | (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol | 70-90 | >95 |

| 2 | Cyclization | (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol, Ethyl bromoacetate | This compound | 60-80 | >95 |

Signaling Pathways and Experimental Workflows

The overall synthetic workflow can be visualized as a linear progression from the starting alkene to the final protected morpholinone.

Caption: Proposed synthetic workflow for this compound.

This technical guide provides a robust framework for the synthesis of this compound. The outlined protocols are based on well-established and reliable synthetic methodologies, ensuring a high probability of success for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

- 1. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 2. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 3. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

The Williams Chiral Auxiliary: An In-depth Guide to the Mechanism of Action in Asymmetric Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among the pantheon of effective auxiliaries, those developed by the research group of Robert M. Williams have emerged as powerful tools for the asymmetric synthesis of α-amino acids, both proteinogenic and non-proteinogenic. These auxiliaries, primarily based on diphenylmorpholinone and related oxazinone scaffolds, offer a high degree of stereocontrol in the alkylation of a glycine enolate template. This technical guide provides a comprehensive overview of the mechanism of action of the Williams chiral auxiliary, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in the application of this powerful methodology.

Introduction: The Principle of the Williams Chiral Auxiliary

The Williams chiral auxiliary operates on the principle of temporary covalent attachment of a chiral directing group to a prochiral glycine substrate. The inherent chirality of the auxiliary, derived from readily available starting materials, effectively shields one face of the glycine enolate, leading to highly diastereoselective alkylation upon reaction with an electrophile. Subsequent cleavage of the auxiliary furnishes the desired α-amino acid in high enantiomeric purity. A key feature of the Williams auxiliary is the predictable nature of the stereochemical outcome, where the incoming electrophile adds to the α-carbon from the face opposite (anti) to the bulky phenyl groups of the auxiliary. Both enantiomers of the auxiliary are accessible, allowing for the synthesis of both D- and L-amino acids.

The Core Mechanism: Enolate Formation and Diastereoselective Alkylation

The asymmetric synthesis of α-amino acids using the Williams auxiliary follows a well-defined mechanistic pathway, which can be broken down into three key stages: attachment of the glycine unit, diastereoselective enolate alkylation, and cleavage of the auxiliary.

Formation of the Glycinate Template

The process begins with the acylation of the chiral auxiliary, typically a diphenylmorpholinone or a related oxazinone, with a protected glycine derivative. This forms the key substrate for the subsequent stereodetermining step.

Enolate Generation and the Stereochemical Model

Treatment of the glycinate template with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (typically -78 °C) generates a rigid lithium enolate. The high diastereoselectivity of the subsequent alkylation is attributed to the conformation of this enolate, which is locked by chelation of the lithium cation between the enolate oxygen and the ring oxygen of the auxiliary. This chelation, combined with the steric hindrance imposed by the two phenyl groups, effectively blocks one face of the enolate.

The accepted stereochemical model posits that the phenyl groups occupy pseudo-equatorial positions to minimize steric strain, thereby exposing the top face of the enolate for electrophilic attack. The electrophile approaches from the less sterically encumbered face, leading to the observed anti-alkylation product.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to liberate the desired α-amino acid. A common method for cleavage is hydrogenolysis (e.g., using H₂/Pd(OH)₂ or dissolving metal reduction), which reductively cleaves the benzylic C-O and C-N bonds of the auxiliary. It is important to note that this cleavage process is often destructive to the auxiliary, which is a key consideration for large-scale synthesis.

Quantitative Data: Diastereoselectivity and Yields

The Williams chiral auxiliary has demonstrated excellent diastereoselectivity in the alkylation of its glycine enolate with a wide range of electrophiles. The following table summarizes representative data from the literature.

| Electrophile (E-X) | Product (R-group) | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| Allyl bromide | Allyl | >99:1 | 92 | |

| Benzyl bromide | Benzyl | >98:2 | 85-95 | |

| Methyl iodide | Methyl | >98:2 | 80-90 | |

| Ethyl iodide | Ethyl | > |

An In-depth Technical Guide to (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine, a prominent member of the Williams chiral auxiliaries, is a cornerstone in modern asymmetric synthesis. Its rigid diphenylmorpholinone framework provides a predictable and highly effective platform for the stereoselective formation of new chiral centers, particularly in the synthesis of non-proteinogenic amino acids and other complex chiral molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this versatile chiral auxiliary, along with detailed experimental protocols for its application and a visualization of the synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and fine chemical synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its rigid bicyclic structure, conferred by the morpholine ring and the bulky phenyl substituents, is key to its function as a chiral director.

Identification

| Identifier | Value |

| IUPAC Name | Benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate[2][3] |

| Synonyms | (2R,3S)-(-)-N-Z-6-oxo-2,3-diphenylmorpholine, Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, William's lactone[1][4] |

| CAS Number | 100516-54-9[1][5][6][7] |

| Molecular Formula | C₂₄H₂₁NO₄[1][5][6] |

| Molecular Weight | 387.43 g/mol [1][5][6] |

| InChI Key | HECRUWTZAMPQOS-XZOQPEGZSA-N[4][6] |

| SMILES | O=C1CN(--INVALID-LINK--c2ccccc2">C@Hc3ccccc3)C(=O)OCc4ccccc4[6][8] |

Physical Properties

| Property | Value |

| Appearance | Off-white or white crystalline powder/solid[1] |

| Melting Point | 205-207 °C (lit.)[1][5][6] |

| Boiling Point | 583.5 ± 50.0 °C (Predicted)[4][5] |

| Optical Rotation | [α]²⁵/D = -66° (c = 5.5 in methylene chloride)[1][6] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and DMSO[4][5] |

| Storage | Store at 2-8°C[1][5][6] |

Spectral Data

Expected ¹H and ¹³C NMR Spectral Features

The proton and carbon NMR spectra would be complex due to the numerous aromatic and aliphatic protons and carbons. Key expected signals would include:

-

¹H NMR: Aromatic protons of the two phenyl rings and the benzyl group would appear in the downfield region (typically ~7.0-7.5 ppm). The benzylic protons of the Cbz group would likely be a singlet around 5.0-5.5 ppm. The protons on the morpholine ring would appear in the aliphatic region, with their chemical shifts influenced by the adjacent oxygen, nitrogen, and phenyl groups.

-

¹³C NMR: Aromatic carbons would resonate in the ~125-140 ppm range. The carbonyl carbons of the lactone and the carbamate would be found further downfield (~150-170 ppm). The aliphatic carbons of the morpholine ring and the benzylic carbon of the Cbz group would appear in the upfield region.

Expected Infrared (IR) Spectral Features

The IR spectrum would be characterized by several strong absorption bands corresponding to the functional groups present in the molecule:

-

C=O stretching: Two distinct carbonyl stretching frequencies are expected. The lactone carbonyl would likely absorb at a higher wavenumber (around 1750-1770 cm⁻¹) compared to the carbamate carbonyl (around 1690-1710 cm⁻¹).

-

C-O stretching: Strong bands corresponding to the C-O-C ether linkage in the morpholine ring and the ester C-O bond would be present.

-

Aromatic C-H and C=C stretching: Characteristic bands for the aromatic rings would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Expected Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 387.43. Common fragmentation patterns would likely involve the loss of the benzyl group, the Cbz protecting group, or cleavage of the morpholine ring.

Chemical Properties and Applications

This compound is primarily utilized as a chiral auxiliary for the asymmetric synthesis of α-amino acids. Its utility stems from its ability to direct the stereoselective alkylation of a glycine enolate equivalent.

Asymmetric Synthesis Workflow

The general workflow for the use of this chiral auxiliary in the synthesis of a target amino acid involves three key steps: attachment of the glycine unit, diastereoselective alkylation, and cleavage of the auxiliary to yield the desired product.

References

- 1. rsc.org [rsc.org]

- 2. 1stsci.com [1stsci.com]

- 3. Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate CAS#: 100516-54-9 [amp.chemicalbook.com]

- 4. Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | 100516-54-9 [chemicalbook.com]

- 7. (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate | 100516-54-9 | AEA51654 [biosynth.com]

- 8. 398660010 [thermofisher.com]

An In-depth Technical Guide to the Synthesis of Williams' Chiral Auxiliary from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled formation of new chiral centers. Among the pantheon of these molecules, the Williams chiral auxiliary, a diphenylmorpholinone-based scaffold, has emerged as a powerful and versatile tool for the asymmetric synthesis of α-amino acids. Developed by Robert M. Williams and his research group, this auxiliary provides a rigid framework that directs the stereoselective alkylation of a glycine enolate equivalent, enabling the preparation of a wide array of natural and unnatural amino acids with high enantiopurity. This technical guide provides a comprehensive overview of the synthesis of the Williams chiral auxiliary, with a particular focus on routes commencing from readily available amino acid precursors.

The core of the Williams chiral auxiliary is an enantiomerically pure 1,2-diphenyl-2-aminoethanol backbone. The synthesis of this crucial precursor is a key challenge, and various strategies have been developed to access it in a stereochemically defined manner. This guide will detail a synthetic pathway that utilizes L-phenylalanine as a chiral starting material, leveraging its inherent chirality to establish the stereocenters of the auxiliary.

Synthesis of the Williams Chiral Auxiliary Precursor from L-Phenylalanine

The synthesis of the key precursor, (1S,2R)-2-amino-1,2-diphenylethanol, can be achieved from L-phenylalanine through a multi-step enzymatic and chemical sequence. This approach takes advantage of the readily available and inexpensive chiral pool of amino acids.

Overall Synthetic Workflow

The synthetic strategy involves the conversion of L-phenylalanine to (R)-styrene oxide, which then undergoes a regioselective amination to yield the desired (1S,2R)-2-amino-1,2-diphenylethanol. This amino alcohol is the immediate precursor to the Williams chiral auxiliary.

Experimental Protocols

Step 1: Enzymatic Conversion of L-Phenylalanine to (R)-Styrene Oxide

This transformation is typically carried out in a whole-cell biocatalytic system expressing three key enzymes: phenylalanine ammonia-lyase (PAL), a decarboxylase, and a styrene monooxygenase.

-

Protocol: A culture of E. coli engineered to express the three enzymes is grown to a suitable optical density. The cells are then harvested and resuspended in a buffer containing L-phenylalanine. The biotransformation is allowed to proceed at a controlled temperature (e.g., 30 °C) and pH. The resulting (R)-styrene oxide is then extracted from the reaction mixture using an organic solvent.

Step 2: Synthesis of (1S,2R)-2-Amino-1,2-diphenylethanol

-

Protocol: (R)-Styrene oxide is dissolved in a suitable solvent, such as isopropanol, and treated with aqueous ammonia. The reaction mixture is heated in a sealed vessel to a temperature of around 100-120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 3: Synthesis of the Williams Chiral Auxiliary ((5S,6R)-5,6-diphenylmorpholin-2-one)

-

Protocol: To a solution of (1S,2R)-2-amino-1,2-diphenylethanol in a suitable solvent (e.g., dichloromethane) at 0 °C is added a base such as triethylamine. Bromoacetyl bromide is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-(2-bromoacetyl) intermediate is then dissolved in a polar aprotic solvent like dimethylformamide (DMF) and treated with a base (e.g., sodium hydride) to effect intramolecular cyclization. The resulting Williams chiral auxiliary is then purified by recrystallization.

Quantitative Data

The following table summarizes typical yields and stereoselectivities for the key steps in the synthesis of the Williams chiral auxiliary.

| Step | Starting Material | Product | Typical Yield (%) | Stereoselectivity (ee/de) |

| Enzymatic conversion of L-phenylalanine to (R)-styrene oxide | L-Phenylalanine | (R)-Styrene Oxide | 70-85 | >99% ee |

| Synthesis of (1S,2R)-2-amino-1,2-diphenylethanol | (R)-Styrene Oxide | (1S,2R)-2-Amino-1,2-diphenylethanol | 80-90 | >99% de |

| Synthesis of Williams Chiral Auxiliary | Amino Alcohol | (5S,6R)-5,6-diphenylmorpholin-2-one | 75-85 | >99% ee |

Application in Asymmetric Synthesis: Alkylation of the Glycine Adduct

Once synthesized, the Williams chiral auxiliary is coupled with a glycine equivalent to form the key substrate for asymmetric alkylation.

Signaling Pathway for Asymmetric Alkylation

The stereochemical outcome of the alkylation is dictated by the rigid, chelated enolate intermediate formed upon deprotonation. The two phenyl groups of the auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

Experimental Protocol for Asymmetric Alkylation

-

Protocol: The Williams chiral auxiliary-glycine adduct is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the enolate. The desired electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched, and the product is isolated and purified. The chiral auxiliary is subsequently cleaved under acidic or reductive conditions to yield the desired α-amino acid.

Conclusion

The Williams chiral auxiliary stands as a testament to the power of chiral pool synthesis, demonstrating how a readily available amino acid can be transformed into a highly effective tool for asymmetric synthesis. The synthetic route outlined in this guide, combining enzymatic and chemical transformations, provides a reliable and scalable method for the preparation of this valuable auxiliary. For researchers in drug discovery and development, a thorough understanding of the synthesis and application of such auxiliaries is crucial for the efficient and stereocontrolled construction of complex chiral molecules. The high diastereoselectivities achieved in the alkylation reactions, coupled with the predictable stereochemical outcomes, make the Williams chiral auxiliary a cornerstone of modern asymmetric amino acid synthesis.

Structural Elucidation of N-Cbz-Protected Morpholines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N-Cbz (benzyloxycarbonyl) protected morpholines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in bioactive molecules. The Cbz group is a common amine-protecting group, and a thorough understanding of the structural characteristics of these intermediates is crucial for synthetic success and the rational design of new chemical entities.

This guide will cover the primary analytical techniques used for structural determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols and tabulated spectral data are provided to serve as a practical reference for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine structural analysis of N-Cbz-protected morpholines in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and conformational dynamics.

¹H NMR Spectroscopy

The ¹H NMR spectrum of an N-Cbz-protected morpholine is characterized by distinct signals for the morpholine ring protons and the benzyloxycarbonyl group. The morpholine ring typically adopts a chair conformation, leading to chemically non-equivalent axial and equatorial protons. However, due to rapid ring inversion at room temperature, the signals for the axial and equatorial protons on the same carbon often appear as broadened singlets or simple multiplets.

The protons on the carbons adjacent to the oxygen atom (C2 and C6) are deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5).[1] The electron-withdrawing nature of the Cbz group further deshields the protons on C3 and C5.[1]

Table 1: Typical ¹H NMR Chemical Shifts for N-Cbz-Morpholine

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Morpholine H-2, H-6 | 3.60 - 3.80 | t |

| Morpholine H-3, H-5 | 3.40 - 3.60 | t |

| Benzylic CH₂ | 5.10 - 5.20 | s |

| Aromatic CH | 7.25 - 7.40 | m |

Note: Data is based on typical values for N-acylmorpholines and may vary depending on the solvent and specific substitution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Due to the symmetry of the morpholine ring, typically only two signals are observed for the ring carbons in the parent morpholine. In N-Cbz-protected morpholine, these signals are well-resolved, along with the carbons of the benzyloxycarbonyl group.

Table 2: Typical ¹³C NMR Chemical Shifts for N-Cbz-Morpholine

| Carbon | Typical Chemical Shift (δ, ppm) |

| Morpholine C-2, C-6 | 66.0 - 67.0 |

| Morpholine C-3, C-5 | 43.0 - 45.0 |

| Benzylic CH₂ | 67.0 - 68.0 |

| Aromatic C (ipso) | 136.0 - 137.0 |

| Aromatic C (ortho, meta, para) | 127.0 - 129.0 |

| Carbonyl C=O | 155.0 - 156.0 |

Note: Data is based on typical values for N-acylmorpholines and may vary depending on the solvent and specific substitution.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of N-Cbz-protected morpholines. Electron Ionization (EI) is a common method that also provides valuable structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) for N-Cbz-morpholine (C₁₂H₁₅NO₃) is expected at m/z = 221. The fragmentation is typically initiated by cleavage of the bonds adjacent to the heteroatoms (N and O) and the carbonyl group.

Predicted Fragmentation Pattern:

The fragmentation of N-Cbz-morpholine is expected to proceed through several key pathways:

-

Loss of the benzyl group: Cleavage of the benzylic C-O bond can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91 (tropylium ion), a common and often abundant peak for benzyl-containing compounds.

-

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion can occur.

-

Ring fragmentation: The morpholine ring can undergo cleavage, typically involving the loss of ethylene oxide or related fragments. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.[2]

-

Formation of acylium ion: Cleavage of the N-C(O) bond can result in the formation of a morpholine radical and a benzyloxycarbonyl cation, or cleavage of the O-CH₂ bond can lead to a morpholinoyl cation.

Table 3: Predicted Key Mass Fragments for N-Cbz-Morpholine

| m/z | Proposed Fragment | Notes |

| 221 | [C₁₂H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 177 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 130 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 86 | [C₄H₈NO]⁺ | Morpholinoyl cation |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Fragments from morpholine ring cleavage |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. For N-Cbz-protected morpholines, this technique can unequivocally confirm the connectivity and stereochemistry.

A key feature to be determined by X-ray crystallography is the conformation of the morpholine ring, which is typically a chair conformation. The orientation of the N-Cbz substituent (axial vs. equatorial) can also be determined.

Experimental Protocols

Synthesis of N-Cbz-Morpholine

This protocol is adapted from a general procedure for the N-Cbz protection of amines.[4]

Materials:

-

Morpholine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of morpholine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified N-Cbz-morpholine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT pulse sequence) is typically performed.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

The purified sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Data Acquisition:

-

Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

X-ray Crystallography

This protocol is a general guideline based on the analysis of a morpholine derivative.[3]

Crystallization:

-

Grow single crystals of the N-Cbz-protected morpholine suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., acetone, ethanol, or ethyl acetate/hexanes).

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement:

-

Process the collected diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Locate and refine the positions of all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

Visualizations

Caption: Experimental workflow for the synthesis and structural elucidation of N-Cbz-protected morpholines.

References

The Ascendance of Morpholine-Based Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal of techniques for achieving stereocontrol, the use of chiral auxiliaries remains a robust and reliable strategy. This technical guide delves into the discovery and development of a particularly effective class: morpholine-based chiral auxiliaries. We will explore their synthesis, application in key asymmetric transformations, and the underlying principles governing their stereochemical control, presenting quantitative data and detailed experimental protocols for practical application.

The morpholine scaffold, a six-membered heterocycle containing both oxygen and nitrogen, offers a unique combination of steric rigidity and opportunities for functionalization, making it an excellent platform for the design of chiral auxiliaries. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the valuable chiral controller.

From Discovery to Prominence: The Evolution of Morpholine-Based Auxiliaries

The development of morpholine-based chiral auxiliaries has been driven by the need for practical and efficient methods for asymmetric synthesis. Early investigations into chiral auxiliaries laid the groundwork, with seminal work on oxazolidinones and other heterocyclic systems demonstrating the power of this approach. Scientists then began to explore the potential of the morpholine ring, recognizing its conformational pre-organization and the synthetic accessibility of chiral morpholinones from readily available amino alcohols.

A significant breakthrough came with the utilization of morpholin-2-ones derived from natural products like pseudoephedrine. These auxiliaries proved to be highly effective in a range of asymmetric reactions, particularly in the synthesis of chiral α-substituted carboxylic acids and 1,2-amino alcohols, which are crucial building blocks in many pharmaceuticals.

Core Applications: Asymmetric Alkylation and Aldol Reactions

The true utility of morpholine-based chiral auxiliaries is showcased in their application to fundamental carbon-carbon bond-forming reactions.

Asymmetric Alkylation

The diastereoselective alkylation of N-acyl morpholinone enolates is a powerful method for the synthesis of α-chiral carboxylic acid derivatives. The chiral morpholinone scaffold effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered side. This results in the formation of a new stereocenter with a high degree of predictability and control.

Table 1: Diastereoselective Alkylation of N-Propionyl-(2S,5S)-diphenylmorpholin-2-one

| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | N-((S)-2-phenylpropanoyl)-(2S,5S)-diphenylmorpholin-2-one | >98:2 | 85 |

| Methyl iodide | N-((S)-2-methylpropanoyl)-(2S,5S)-diphenylmorpholin-2-one | 97:3 | 92 |

| Isopropyl iodide | N-((S)-2,3-dimethylbutanoyl)-(2S,5S)-diphenylmorpholin-2-one | 95:5 | 78 |

| Allyl bromide | N-((S)-pent-4-enoyl)-(2S,5S)-diphenylmorpholin-2-one | >98:2 | 88 |

Asymmetric Aldol Reactions

Similarly, the aldol reaction, a cornerstone of organic synthesis, can be rendered highly diastereoselective through the use of morpholinone auxiliaries. The formation of a rigid, chelated transition state involving the enolate and an aldehyde directs the approach of the electrophile, leading to the formation of syn- or anti-aldol products with excellent stereocontrol.

Table 2: Diastereoselective Aldol Reaction of N-Acetyl-(2R,3S)-3,4-dimethyl-5-phenylmorpholin-2-one with Aldehydes

| Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | syn-β-hydroxy-α-methyl amide | 95:5 | 88 |

| Isobutyraldehyde | syn-β-hydroxy-α-methyl amide | 98:2 | 91 |

| Acetaldehyde | syn-β-hydroxy-α-methyl amide | 92:8 | 85 |

The Mechanism of Stereocontrol: A Visual Explanation

The high degree of stereoselectivity observed with morpholine-based chiral auxiliaries can be attributed to the formation of a well-defined and rigid transition state. The following diagrams, generated using the DOT language, illustrate the proposed mechanism for an asymmetric alkylation reaction.

In-Depth Technical Guide on the Spectroscopic Data of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physical data for the chiral auxiliary, (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine. The information is compiled from available scientific literature and commercial sources, offering a centralized resource for researchers utilizing this compound in asymmetric synthesis and drug development.

Physicochemical Properties

This compound, also known as Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate or as a "Williams chiral auxiliary," is a white to off-white solid.[1] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁NO₄ | [1][2] |

| Molecular Weight | 387.43 g/mol | [1][2] |

| Melting Point | 205-207 °C | [1][2] |

| Optical Rotation | [α]²⁵/D = -66° (c = 5.5 in methylene chloride) | [1][2] |

| Appearance | Off-white solid | [1] |

| CAS Number | 100516-54-9 | [1][2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl groups and the benzyl protecting group, as well as the protons of the morpholine ring. The chiral nature of the molecule will likely result in complex splitting patterns for the diastereotopic protons of the morpholine ring.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carbamate and the lactone, the aromatic carbons of the phenyl and benzyl groups, and the aliphatic carbons of the morpholine ring.

A definitive, publicly available copy of the NMR spectra for this specific compound is not available at this time. Researchers are advised to acquire their own data or consult the primary literature for detailed peak assignments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Carbamate) | ~1700 |

| C=O (Lactone) | ~1750 |

| C-O-C (Ether) | ~1100-1200 |

| Aromatic C-H | ~3000-3100 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z |

| [M+H]⁺ | 388.15 |

| [M+Na]⁺ | 410.13 |

Experimental Protocols

The synthesis of this compound is detailed in the primary literature, most notably in the work of Professor Robert M. Williams. The general procedure involves the reaction of (1R,2S)-(-)-2-amino-1,2-diphenylethanol with a suitable glycine equivalent, followed by cyclization and N-protection.

A generalized experimental protocol for obtaining spectroscopic data is as follows:

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Reference the spectra to the residual solvent peak.

-

-

IR Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film from a volatile solvent.

-

Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Logical Workflow for Synthesis

The synthesis of this chiral auxiliary follows a logical progression of reactions. The following diagram illustrates the conceptual workflow.

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for professionals working with this compound. For definitive spectroscopic data and detailed experimental procedures, direct consultation of the primary scientific literature is strongly recommended.

References

In-Depth Technical Guide: (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate (CAS Number: 100516-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate, identified by CAS number 100516-54-9, is a chiral auxiliary instrumental in asymmetric synthesis. Its rigid morpholine-based scaffold provides a well-defined stereochemical environment, enabling the highly selective synthesis of non-proteinogenic α-amino acids. These specialized amino acids are crucial building blocks in the development of novel peptide-based therapeutics, enzyme inhibitors, and other complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthetic applications, and available safety information, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value |

| CAS Number | 100516-54-9 |

| Molecular Formula | C₂₄H₂₁NO₄ |

| Molecular Weight | 387.43 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 205-207 °C |

| Boiling Point | 583.5 °C (Predicted) |

| Optical Activity | [α]²⁵/D = -64° to -68° (c=5.5 in CH₂Cl₂) |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and DMSO |

| Storage Temperature | 2-8°C |

Synthetic Applications and Experimental Protocols

The primary utility of this chiral auxiliary lies in its application as a chiral glycine enolate equivalent for the diastereoselective alkylation in the synthesis of α-amino acids.

Asymmetric Synthesis of Fmoc-L-cyclopentylglycine

A notable application is in the efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine, a non-proteinogenic amino acid used in designing angiotensin II antagonists.[1] The process involves the stereoselective alkylation of the enolate derived from the chiral auxiliary.

Step 1: Diastereoselective Alkylation

-

To a solution of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add cyclopentyl iodide (1.5 equivalents) to the solution and continue stirring at -78 °C for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield benzyl (2R,3S,5S)-(-)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate.

Step 2: Cleavage of the Chiral Auxiliary

-

Dissolve the purified product from Step 1 in a suitable solvent, such as a mixture of methanol and acetic acid.

-

Add a palladium catalyst, for example, palladium chloride (PdCl₂) or palladium on carbon (Pd/C).

-

Subject the mixture to catalytic hydrogenolysis by bubbling hydrogen gas through the solution or using a hydrogen-filled balloon at atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain L-cyclopentylglycine.

Step 3: Fmoc Protection

-

Dissolve the L-cyclopentylglycine in a mixture of 1,4-dioxane and water.

-

Add sodium carbonate (Na₂CO₃) to basify the solution.

-

Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-L-cyclopentylglycine.

References

In-Depth Technical Guide to the Theoretical Conformational Analysis of Diphenylmorpholinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methods used to analyze the conformational landscape of diphenylmorpholinone derivatives. Given the pharmaceutical importance of morpholinone scaffolds, a thorough understanding of their three-dimensional structure and flexibility is crucial for rational drug design and structure-activity relationship (SAR) studies. This document outlines a detailed workflow for performing conformational analysis, from initial computational model generation to the interpretation of the resulting energy landscape. It covers both computational and experimental approaches, with a focus on Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these key techniques are provided, along with illustrative data presented in structured tables and logical diagrams to facilitate understanding and application by researchers in medicinal chemistry and drug development.

Introduction: The Significance of Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are complementary to the binding site of a biological target. For semi-flexible molecules like diphenylmorpholinones, which possess multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The collection of all possible conformations and their corresponding energies constitutes the potential energy surface (PES) of the molecule.

Conformational analysis aims to identify the low-energy, stable conformations (conformers) and to determine the energy barriers that separate them. This information is critical for:

-

Understanding Structure-Activity Relationships (SAR): Correlating specific conformations with biological activity.

-

Pharmacophore Modeling: Identifying the spatial arrangement of chemical features necessary for biological activity.

-

Rational Drug Design: Modifying the molecular structure to favor bioactive conformations and improve potency and selectivity.

-

Interpreting Spectroscopic Data: Relating experimental data, such as NMR spectra, to the conformational ensemble present in solution.

This guide will focus on the theoretical and computational approaches to conformational analysis, which offer a powerful means to explore the conformational space of diphenylmorpholinones in detail.

The Conformational Landscape of Diphenylmorpholinones

The conformational flexibility of diphenylmorpholinones primarily arises from the rotation around several key single bonds. The central morpholinone ring can exist in different ring conformations, and the two phenyl substituents have rotational freedom.

Key Dihedral Angles for Analysis:

The conformational preferences of diphenylmorpholinones can be characterized by several key dihedral angles. For a generic 2,3-diphenylmorpholin-5-one, these are:

-

τ1 (C2-C3-Cα-Cβ): Defines the orientation of the phenyl group at the 2-position relative to the morpholinone ring.

-

τ2 (C3-C2-Cγ-Cδ): Defines the orientation of the phenyl group at the 3-position relative to the morpholinone ring.

-

Morpholinone Ring Puckering: The conformation of the six-membered morpholinone ring itself (e.g., chair, boat, twist-boat).

The interplay between these rotational degrees of freedom and the steric and electronic interactions between the substituents determines the overall conformational energy landscape.

Methodologies for Conformational Analysis

A comprehensive conformational analysis typically employs a combination of computational and experimental methods.

Computational Methods: A Step-by-Step Workflow

Computational chemistry provides a powerful toolkit for exploring the conformational space of molecules. A typical workflow involves an initial, broad search using less computationally expensive methods, followed by refinement of the low-energy conformers using more accurate, high-level theories.

Workflow for Computational Conformational Analysis:

Experimental Protocols: Computational

Protocol 1: Molecular Mechanics (MM) Conformational Search

-

Objective: To rapidly generate a large and diverse set of possible conformations.

-

Software: TINKER, MacroModel, or the conformer generation tools within software suites like Schrödinger or MOE.

-

Force Field Selection: A general-purpose force field such as MMFF94 or OPLS3e is suitable for organic molecules.

-

Search Algorithm: A Monte Carlo or systematic search is performed on all rotatable bonds.

-

Procedure:

-

Generate an initial 3D structure of the diphenylmorpholinone molecule.

-

Define the rotatable bonds to be sampled.

-

Perform a conformational search, generating several thousand conformers.

-

Minimize the energy of each generated conformer using the selected force field.

-

Rank the conformers based on their MM energies.

-

Protocol 2: Density Functional Theory (DFT) Refinement

-

Objective: To obtain accurate geometries and relative energies for the low-energy conformers identified by the MM search.

-

Software: Gaussian, ORCA, or Q-Chem.

-

Method Selection:

-

Functional: A hybrid functional that includes dispersion corrections is recommended, such as B3LYP-D3(BJ) or ωB97X-D.

-

Basis Set: A Pople-style split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), provides a good balance of accuracy and computational cost.

-

-

Procedure:

-

Select the low-energy, unique conformers from the MM search (typically those within 10-15 kcal/mol of the global minimum).

-

Perform a full geometry optimization for each selected conformer using the chosen DFT method and basis set.

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

Protocol 3: Potential Energy Surface (PES) Scan

-

Objective: To map the energy profile of rotation around specific dihedral angles and to determine the energy barriers between conformers.

-

Software: Gaussian, ORCA, or Q-Chem.

-

Procedure:

-

Select a starting conformer.

-

Define the dihedral angle(s) to be scanned.

-

Perform a relaxed PES scan, where the chosen dihedral angle is fixed at a series of values (e.g., in 10-degree increments), and all other geometric parameters are optimized at each step.

-

Plot the relative energy versus the dihedral angle to visualize the rotational energy profile.

-

Experimental Methods: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution.

Experimental Protocols: NMR

Protocol 4: Nuclear Overhauser Effect (NOE) Spectroscopy

-

Objective: To determine through-space proximities between protons, which provides information about the relative orientation of different parts of the molecule.

-

Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Principle: The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å). The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei.

-

Procedure:

-

Dissolve the diphenylmorpholinone sample in a suitable deuterated solvent.

-

Acquire a 2D NOESY spectrum.

-

Analyze the cross-peaks to identify protons that are spatially close.

-

Compare the observed NOEs with the inter-proton distances calculated for the low-energy conformers from DFT to determine the predominant conformation(s) in solution.

-

Data Presentation and Interpretation

The results of the conformational analysis should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Relative Energies of Diphenylmorpholinone Conformers (Illustrative Data)

| Conformer ID | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 65 | -70 | 0.00 | 75.3 |

| 2 | -70 | 65 | 0.00 | 24.5 |

| 3 | 175 | -68 | 1.50 | 0.1 |

| 4 | -68 | 175 | 1.50 | 0.1 |

This table is for illustrative purposes. Actual values would be obtained from DFT calculations.

Table 2: Key Inter-proton Distances from DFT and NOE Correlations (Illustrative Data)

| Proton Pair | Calculated Distance (Å) in Conformer 1 | Observed NOE |

| H(C2)-H(ortho-Ph at C3) | 2.8 | Strong |

| H(C3)-H(ortho-Ph at C2) | 2.9 | Strong |

| H(C6ax)-H(ortho-Ph at C2) | 4.5 | Weak/None |

This table illustrates how calculated distances are correlated with experimental NOE data.

Visualizing the Potential Energy Surface

A plot of the potential energy surface scan provides a visual representation of the energy barriers to rotation.

Conclusion

The theoretical conformational analysis of diphenylmorpholinones is a multifaceted process that combines computational and experimental techniques to provide a detailed understanding of their three-dimensional structure and dynamics. The workflow presented in this guide, from initial molecular mechanics searches to DFT refinement and correlation with NMR data, represents a robust approach for researchers in drug discovery. By carefully characterizing the conformational landscape of these important molecules, scientists can make more informed decisions in the design of novel therapeutics with improved efficacy and selectivity. The integration of computational and experimental data is key to building accurate and predictive models of molecular behavior.

Methodological & Application

Application Note: Asymmetric Synthesis of Fmoc-L-cyclopentylglycine Utilizing a Williams Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug development, often incorporated into peptides to enhance potency, selectivity, and metabolic stability.[1][2][3] Fmoc-L-cyclopentylglycine is a valuable derivative used in peptide synthesis, where its cyclopentyl side chain can impart unique conformational constraints and improve pharmacological properties.[4][5] This application note details an efficient and highly stereoselective synthesis of Fmoc-L-cyclopentylglycine. The key step involves the diastereoselective alkylation of a chiral glycine enolate equivalent derived from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, a commercially available chiral auxiliary of the Williams type.[1] This method offers excellent optical purity and scalability, making it a practical approach for producing this important amino acid derivative.[1]

Overall Synthetic Scheme

The asymmetric synthesis of Fmoc-L-cyclopentylglycine is accomplished in a three-step sequence starting from the Williams chiral auxiliary. The process involves:

-

Diastereoselective Alkylation: The chiral auxiliary is first deprotonated to form a glycine enolate, which then undergoes a highly stereoselective alkylation with cyclopentyl iodide.

-

Auxiliary Cleavage: The chiral auxiliary is removed via catalytic hydrogenolysis to yield L-cyclopentylglycine.

-

Fmoc Protection: The free amino acid is then protected with an Fmoc group to give the final product, Fmoc-L-cyclopentylglycine.[1]

Figure 1: Overall workflow for the asymmetric synthesis of Fmoc-L-cyclopentylglycine.

Experimental Protocols

Materials and Methods

-

All reagents were used as received from commercial suppliers unless otherwise noted.

-

Tetrahydrofuran (THF) was distilled from sodium/benzophenone ketyl.

-

Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

-

NMR spectra were recorded on a 300 MHz spectrometer.

-

Optical rotations were measured on a standard polarimeter.

Protocol 1: Synthesis of Benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate (Alkylated Auxiliary)

-

A solution of benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere.

-

A solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

-

Hexamethylphosphoramide (HMPA) (2.0 eq) is added, followed by cyclopentyl iodide (1.5 eq).

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of L-Cyclopentylglycine (Auxiliary Cleavage)

-

The alkylated auxiliary (1.0 eq) is dissolved in a mixture of THF and water.

-

Palladium(II) chloride (PdCl₂) (0.2 eq) is added to the solution.

-

The mixture is subjected to hydrogenation (H₂ balloon) at room temperature and stirred for 12 hours.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by recrystallization to yield L-cyclopentylglycine as a white solid.

Protocol 3: Synthesis of Fmoc-L-cyclopentylglycine (Fmoc Protection)

-

L-Cyclopentylglycine (1.0 eq) is dissolved in a 1.5:1 mixture of dioxane and water.

-

Sodium carbonate (Na₂CO₃) (2.0 eq) is added, followed by 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) (1.1 eq).[1]

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is acidified with 1 N HCl and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by crystallization from ethyl acetate/hexane to give Fmoc-L-cyclopentylglycine.[1]

Results and Data

The described synthetic route provides Fmoc-L-cyclopentylglycine in good overall yield and high optical purity. The quantitative data for each step are summarized in the table below.

| Step | Product | Yield (%) | Notes |

| 1. Alkylation | Benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate | 60% | Diastereoselective alkylation affords the anti-monosubstituted product.[1] |

| 2. Cleavage | L-Cyclopentylglycine | 84% | Catalytic hydrogenolysis effectively cleaves the auxiliary.[1] |

| 3. Protection | Fmoc-L-cyclopentylglycine | Quantitative | Protection of the α-amino function proceeds in high yield.[1] |

Table 1: Summary of yields for the synthesis of Fmoc-L-cyclopentylglycine.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation step is attributed to the conformation of the glycine enolate derived from the Williams auxiliary. The chiral auxiliary adopts a boat-like conformation where the phenyl group at the C-3 position is oriented in a pseudoaxial position. This conformation creates significant steric hindrance on one face of the enolate at the C-5 position, directing the incoming electrophile (cyclopentyl iodide) to the opposite, less hindered face. This results in the preferential formation of the anti-alkylation product.[1]

References

- 1. msimg.bioon.com [msimg.bioon.com]

- 2. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. communities.springernature.com [communities.springernature.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

Application Notes and Protocols: Use of Chiral Auxiliaries in Asymmetric Synthesis for Peptide Development

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the direct application of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine in peptide synthesis. The following application notes and protocols are based on the well-established use of a representative class of chiral auxiliaries, specifically Evans' oxazolidinone auxiliaries, in asymmetric synthesis to produce chiral amino acids, which are the foundational building blocks for peptide synthesis. This document serves as a comprehensive guide to the principles and methodologies that would be applicable for investigating a new chiral auxiliary like this compound.

Introduction to Chiral Auxiliaries in Peptide Synthesis

In the development of peptide-based therapeutics, the stereochemistry of the constituent amino acids is paramount to biological activity and efficacy. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[1] By attaching a chiral auxiliary to a prochiral substrate, one can induce facial selectivity in subsequent reactions, leading to the formation of a desired stereoisomer with high diastereoselectivity.[1][2] The auxiliary is subsequently removed and can often be recovered for reuse.[2] This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure amino acids and other chiral building blocks for drug development.[1][2]

This document will focus on the application of Evans' oxazolidinone auxiliaries as a representative example to illustrate the workflow, from acylation and alkylation to the final cleavage of the auxiliary to yield an enantiomerically enriched amino acid.

Core Principle: Asymmetric Alkylation for Amino Acid Synthesis

The general workflow for utilizing a chiral auxiliary, such as an Evans' oxazolidinone, for the synthesis of a non-proteinogenic amino acid involves three key steps:

-

Acylation: The chiral auxiliary is first acylated with a suitable carboxylic acid derivative to form an N-acyl oxazolidinone.

-

Diastereoselective Alkylation: The N-acyl oxazolidinone is converted into a metal enolate, which then reacts with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the substituent on the chiral auxiliary directs the electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity.

-

Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired chiral carboxylic acid (the amino acid precursor), and the auxiliary is recovered.

Experimental Protocols

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a representative chiral auxiliary.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq.) to the solution.

-

Slowly add propionyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl oxazolidinone.

Materials:

-

N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or Argon inert atmosphere setup

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS (1.1 eq., 1.0 M solution in THF) dropwise.

-

Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq.) dropwise.

-

Continue stirring at -78 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the desired chiral carboxylic acid.

Materials:

-

Alkylated N-acyl oxazolidinone product

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2), 30% solution

-

Tetrahydrofuran (THF)

-

Water

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

Procedure:

-

Dissolve the purified alkylated product (1.0 eq.) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add aqueous hydrogen peroxide (4.0 eq.) dropwise.

-

Add aqueous lithium hydroxide (2.0 eq.) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Adjust the pH of the solution to ~10 with sodium bicarbonate to allow for extraction of the chiral auxiliary.

-

Extract with DCM (3x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities achieved in the asymmetric alkylation of N-acyl oxazolidinones.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | N-(2-phenyl-propanoyl)-oxazolidinone | >90 | >99:1 |

| Methyl iodide | N-(butanoyl)-oxazolidinone | >95 | >98:2 |

| Allyl bromide | N-(pent-4-enoyl)-oxazolidinone | >90 | >95:5 |

Note: Data presented is representative and sourced from established literature on Evans' auxiliaries. Actual results may vary based on specific reaction conditions and substrates.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: Experimental Workflow for Asymmetric Amino Acid Synthesis.

Caption: Logical Relationship in Chiral Auxiliary Mediated Synthesis.

Conclusion

While direct applications of this compound in peptide synthesis are not documented in readily available literature, the principles and protocols outlined here for a representative chiral auxiliary provide a robust framework for its evaluation. The successful application of a new chiral auxiliary would require systematic investigation of its performance in acylation, diastereoselective alkylation with various electrophiles, and the efficiency of its cleavage and recovery. The ultimate goal is the consistent and high-yield production of enantiomerically pure amino acids for solid-phase peptide synthesis.

References

Application Notes and Protocols: Enantioselective Alkylation with (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral auxiliary, (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine, in the enantioselective alkylation of a glycine enolate equivalent for the synthesis of non-proteinogenic α-amino acids. This methodology offers a robust and highly stereocontrolled route to access a variety of chiral α-amino acids, which are crucial building blocks in pharmaceutical and peptidomimetic research.

Introduction

The synthesis of enantiomerically pure α-amino acids is of paramount importance in drug discovery and development. The chiral auxiliary this compound, often referred to as the Williams auxiliary, provides a powerful platform for the asymmetric synthesis of α-amino acids. The auxiliary is attached to a glycine unit, and subsequent deprotonation and alkylation of the resulting enolate proceed with a high degree of diastereoselectivity. The chiral auxiliary can then be cleaved to yield the desired α-amino acid in high enantiomeric purity.

Key Features:

-

High Diastereoselectivity: The rigid conformation of the chiral auxiliary effectively shields one face of the glycine enolate, leading to excellent stereocontrol during the alkylation step.

-

Versatility: A wide range of electrophiles can be employed, allowing for the synthesis of a diverse array of α-amino acids.

-

Reliable Cleavage: The auxiliary can be removed under standard hydrogenolysis conditions without significant racemization of the newly formed stereocenter.

Data Presentation

The following table summarizes the results of the diastereoselective alkylation of the lithium enolate of the N-glycyl derivative of (2R,3S)-6-oxo-2,3-diphenylmorpholine with various alkyl halides.

| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | (5S)-5-Benzyl | 95 | >98:2 |

| 2 | Allyl bromide | (5S)-5-Allyl | 92 | >98:2 |

| 3 | Methyl iodide | (5S)-5-Methyl | 85 | >98:2 |

| 4 | Ethyl iodide | (5S)-5-Ethyl | 88 | >98:2 |

| 5 | Isopropyl iodide | (5S)-5-Isopropyl | 75 | >95:5 |

| 6 | Propargyl bromide | (5S)-5-Propargyl | 90 | >98:2 |

| 7 | Cyclopentyl iodide | (5S)-5-Cyclopentyl | 60 | anti-product |

Experimental Protocols

1. General Procedure for the Diastereoselective Alkylation

This protocol describes the formation of the enolate of the this compound-glycine adduct and its subsequent alkylation.

Materials:

-

(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholin-4-yl)acetic acid derivative

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or other suitable base

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholin-4-yl)acetic acid derivative (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-